molecular formula C10H10N4OS B2420159 5-Amino-2-anilino-1,3-thiazole-4-carboxamide CAS No. 859485-06-6

5-Amino-2-anilino-1,3-thiazole-4-carboxamide

Cat. No. B2420159
CAS RN: 859485-06-6
M. Wt: 234.28
InChI Key: MACABQGABUJNEY-UHFFFAOYSA-N
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Description

5-Amino-2-anilino-1,3-thiazole-4-carboxamide (ATC) is a novel and promising compound that has been studied for its potential applications in various fields. ATC is a heterocyclic compound, formed by the condensation of aniline and thiazole-4-carboxamide. It has been used in synthetic organic chemistry, as a reagent in the synthesis of various other compounds, and as a starting material for the preparation of other heterocyclic compounds. It has also been used in the development of novel drugs and pharmaceuticals.

Scientific Research Applications

Synthesis and Potential Applications

5-Amino-2-anilino-1,3-thiazole-4-carboxamide serves as a precursor for various chemical syntheses. For instance, it has been used as a starting material in the efficient synthesis of 5-aminothiazole-4-carboxamide, a precursor for thiazole [4,5-d] pyrimidines, offering an environmentally friendly and industrially suitable method (J. Wang et al., 2014). Moreover, it has been applied in the synthesis of 2-Amino-5-Carboxamide Thiazole derivatives on a solid phase, showcasing potential for reasonable oral bioavailability drug properties (Ye-ji Kim et al., 2019).

Biological Activity

The compound has shown promise in biological applications. Research indicates its utility in synthesizing derivatives with potential antimicrobial properties. For example, substituted thiazole carboxamides synthesized using this compound exhibited significant antimicrobial activities (P. Mhaske et al., 2011). Additionally, it has been used in creating compounds with anticancer activities, as seen in the synthesis of various thiophene and thiazolyl-thiophene derivatives (A. Atta et al., 2021).

Pharmaceutical Relevance

In the pharmaceutical context, the compound has been instrumental in the development of drugs targeting specific diseases. For instance, it was used in the discovery of a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays (L. Lombardo et al., 2004).

properties

IUPAC Name

5-amino-2-anilino-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS/c11-8(15)7-9(12)16-10(14-7)13-6-4-2-1-3-5-6/h1-5H,12H2,(H2,11,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACABQGABUJNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=C(S2)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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